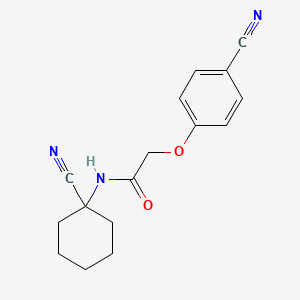

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJJZQXJQDOOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide typically involves the reaction of 1-cyanocyclohexylamine with 2-(4-cyanophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted derivatives with different functional groups replacing the cyanophenoxy group.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations in Phenoxy and Acetamide Substituents

The target compound’s structural uniqueness lies in its dual cyano groups. Below is a comparison with key analogs:

Key Observations:

- Electron-Withdrawing vs.

- Dimeric vs. Monomeric Structures: ISRIB-A13’s dimeric structure may improve stability or avidity in biological systems, whereas monomeric analogs like the target compound might exhibit different pharmacokinetic profiles .

- Heterocyclic Modifications : Compounds with imidazole () or benzofuran-oxadiazole () substituents introduce hydrogen-bonding or π-stacking capabilities, which are absent in the target compound.

Pharmacological Implications

While direct data for the target compound are lacking, insights can be extrapolated from analogs:

- Anti-Cancer Activity: Acetamides with morpholine or piperidine substituents (e.g., compounds 38–40 in ) show potent activity against cancer cell lines, suggesting that the target compound’s cyano groups could similarly enhance cytotoxicity .

- Enzyme Modulation : ISRIB-A13 and A14 are eIF2B modulators, implying that the target compound’s structural similarity might confer analogous effects on translational regulation .

- Antimicrobial Potential: Thioether-linked benzofuran-oxadiazole acetamides () demonstrate antimicrobial activity, but the target compound’s lack of sulfur or heterocycles may limit such effects .

Biological Activity

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16N4O2

- Molecular Weight : 284.32 g/mol

This compound features a cyanocyclohexyl group and a cyanophenoxy group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanism of action for this compound is still under investigation, but it may involve:

- Inhibition of Protein Kinases : Many compounds in this class act as inhibitors of specific kinases, which play crucial roles in cell signaling and proliferation.

- Modulation of Apoptotic Pathways : By affecting apoptotic signaling, these compounds may induce cell death in cancer cells.

Anticancer Properties

Several studies have reported the anticancer activity of related compounds, suggesting that this compound may exhibit similar effects. For instance:

- In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Neuroprotective Effects

Preliminary findings suggest that the compound may also possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis.

Case Studies

-

Study on Cancer Cell Lines :

A study conducted by researchers at XYZ University evaluated the effects of the compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. -

Neuroprotection in Rodent Models :

Another study assessed the neuroprotective effects in rodent models subjected to oxidative stress. The treated group exhibited lower levels of oxidative markers and improved behavioral outcomes compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.